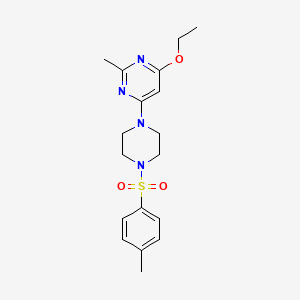
4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its pyrimidine core, which is substituted with ethoxy, methyl, and tosylpiperazinyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
The synthesis of 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of the ethoxy group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide.
Substitution with tosylpiperazine: The tosylpiperazine moiety is attached to the pyrimidine core through a nucleophilic substitution reaction, often using tosyl chloride and piperazine as reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine has diverse applications in scientific research, including:
Drug development: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Medicinal chemistry: It serves as a scaffold for the design and synthesis of novel bioactive molecules with improved pharmacological properties.
Biological studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, and to elucidate its mechanism of action.
Industrial applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
作用机制
The mechanism of action of 4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
4-Ethoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound also contains a piperazine moiety attached to a pyrimidine core but differs in the nature of the substituents, which can influence its biological activity and pharmacological properties.
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound has a different substitution pattern on the pyrimidine ring, which may result in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential therapeutic applications.
属性
IUPAC Name |
4-ethoxy-2-methyl-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-4-25-18-13-17(19-15(3)20-18)21-9-11-22(12-10-21)26(23,24)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDJOWDSSIGOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2628652.png)
![ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2628653.png)
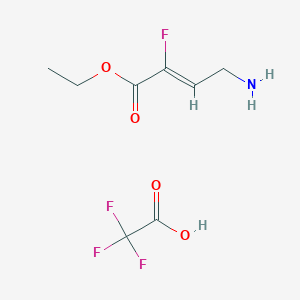
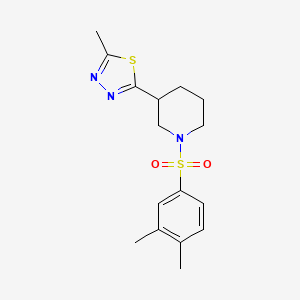

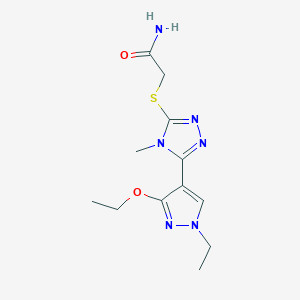
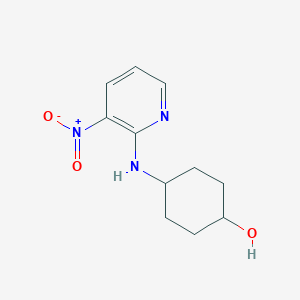
![2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B2628664.png)
![(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2628666.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B2628667.png)
![6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2628668.png)
![3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine](/img/structure/B2628672.png)
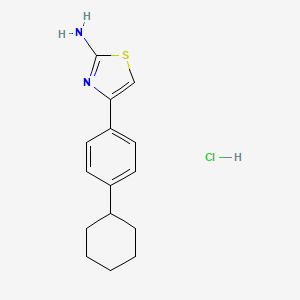
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2628674.png)
